[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate
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Overview
Description
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple acetoxy groups and an anilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate typically involves multiple steps:
Acetylation: The starting material, which could be a pentyl alcohol derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form the triacetoxy intermediate.
Amination: The intermediate is then reacted with 2,4-dimethylaniline under controlled conditions to introduce the anilino group.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Using large reactors to carry out the acetylation, amination, and oxidation steps sequentially.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups may facilitate binding to active sites, while the anilino moiety can interact with hydrophobic regions of the target molecules. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate: can be compared with other similar compounds, such as:
[2,3,4-triacetyloxy-5-oxopentyl] acetate: Lacks the anilino group, which may result in different biological activities.
[2,3,4-triacetyloxy-5-(4-methoxyanilino)-5-oxopentyl] acetate: Contains a methoxy-substituted anilino group, which can alter its chemical reactivity and biological properties.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical behavior.
Properties
Molecular Formula |
C21H27NO9 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
[2,3,4-triacetyloxy-5-(2,4-dimethylanilino)-5-oxopentyl] acetate |
InChI |
InChI=1S/C21H27NO9/c1-11-7-8-17(12(2)9-11)22-21(27)20(31-16(6)26)19(30-15(5)25)18(29-14(4)24)10-28-13(3)23/h7-9,18-20H,10H2,1-6H3,(H,22,27) |
InChI Key |
SNSYWTDXYZISJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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